2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate
Overview
Description
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate (PPA) is a chemical compound that belongs to the class of phenylethylamines1. It has a molecular formula of C18H20F3NO3 and a molecular weight of 355.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate. However, similar compounds like 2-Phenylethylamine have been synthesized via the reduction of benzyl cyanide with sodium in ethanol2.Molecular Structure Analysis
The molecular structure of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate is complex with a combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms1. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate. However, similar compounds like 2-Phenylethylamine are known to be involved in various chemical reactions due to their amine group2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are known to be water-soluble amines with a fishy odor2.Safety And Hazards
The safety and hazards of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are known to be combustible liquids, corrosive to metals, toxic if swallowed, and cause severe skin burns and eye damage2.
Future Directions
The future directions of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are being extensively researched for their potential applications in various fields2.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, it is recommended to refer to scientific literature and databases.
properties
IUPAC Name |
2-[2-(2-phenylethyl)phenoxy]ethanamine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2HF3O2/c17-12-13-18-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-9H,10-13,17H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORXFPUDAVTSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2OCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.